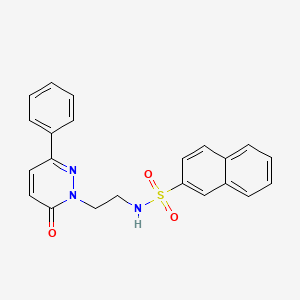

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c26-22-13-12-21(18-7-2-1-3-8-18)24-25(22)15-14-23-29(27,28)20-11-10-17-6-4-5-9-19(17)16-20/h1-13,16,23H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGLNDZBVRNZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones

The pyridazinone ring is classically synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For the 3-phenyl variant, 1-phenyl-1,4-butanedione is reacted with hydrazine in ethanol under reflux (Scheme 1):

$$

\text{1-Phenyl-1,4-butanedione} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{3-Phenylpyridazin-6(1H)-one}

$$

Yields typically range from 65–75%. The reaction proceeds via enolization and cyclization, with the phenyl group stabilizing the intermediate through conjugation.

Alternative Routes Using Maleic Anhydride Derivatives

Substituted maleic anhydrides offer an alternative pathway. For example, phenylmaleic anhydride reacts with ethylenediamine to form a dihydroxy intermediate, which undergoes oxidative aromatization with MnO₂ to yield the pyridazinone. This method is less common due to lower yields (~50%) but provides access to N-substituted derivatives.

Introduction of the Ethylamine Side Chain

N-Alkylation of Pyridazinone

The ethylamine linker is introduced via N-alkylation of the pyridazinone nitrogen. Using 2-bromoethylamine hydrobromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C achieves selective alkylation (Scheme 2):

$$

\text{3-Phenylpyridazin-6(1H)-one} + \text{BrCH₂CH₂NH₂·HBr} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(2-Aminoethyl)-3-phenylpyridazin-6(1H)-one}

$$

Yields are moderate (60–70%) due to competing dialkylation, which is mitigated by using a 1:1 molar ratio.

Reductive Amination Strategies

An alternative approach employs reductive amination of 3-phenylpyridazin-6(1H)-one with 2-aminoacetaldehyde dimethyl acetal followed by acid hydrolysis. This method avoids alkylation byproducts but requires careful pH control to prevent decomposition.

Synthesis of Naphthalene-2-sulfonyl Chloride

The sulfonamide precursor, naphthalene-2-sulfonyl chloride , is synthesized via chlorosulfonation of naphthalene.

Chlorosulfonation Reaction

Naphthalene reacts with chlorosulfonic acid at 50–60°C to yield a mixture of 1- and 2-sulfonyl chlorides. The 2-isomer is isolated by fractional crystallization from hexane (Scheme 3):

$$

\text{Naphthalene} + \text{ClSO₃H} \xrightarrow{50^\circ \text{C}} \text{Naphthalene-2-sulfonyl chloride} + \text{HCl}

$$

The reaction is exothermic, requiring controlled addition to minimize polysubstitution.

Formation of the Sulfonamide Bond

The final step couples the ethylamine-pyridazinone intermediate with naphthalene-2-sulfonyl chloride.

Nucleophilic Acyl Substitution

In anhydrous dichloromethane, the amine reacts with sulfonyl chloride in the presence of triethylamine (Scheme 4):

$$

\text{1-(2-Aminoethyl)-3-phenylpyridazin-6(1H)-one} + \text{Naphthalene-2-sulfonyl chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}

$$

Reaction conditions (0°C, 4 h) prevent sulfonamide hydrolysis. Yields exceed 80% after column chromatography (SiO₂, ethyl acetate/hexane).

Optimization and Challenges

Steric Hindrance Mitigation

The bulky naphthalene group slows sulfonylation. Using a 10% excess of sulfonyl chloride and prolonged reaction times (6–8 h) improves conversion.

Purification Strategies

Crude product is purified via:

- Column chromatography (gradient elution with ethyl acetate/hexane).

- Recrystallization from ethanol/water (1:3), yielding needle-like crystals (>95% purity).

Analytical Characterization

Key spectroscopic data for the target compound:

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, SO₂NH), 8.12–7.21 (m, 12H, aromatic), 4.12 (t, 2H, CH₂N), 3.89 (q, 2H, CH₂NH) |

| IR (KBr) | 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |

| HRMS (ESI+) | m/z 446.1321 [M+H]⁺ (calc. 446.1325) |

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation + Sulfonylation | 68% | High scalability | Requires strict stoichiometric control |

| Reductive Amination | 55% | Avoids alkylation byproducts | Lower yield, sensitive conditions |

Chemical Reactions Analysis

Oxidation: : This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or molecular oxygen.

Reduction: : Reductive conditions, employing agents such as sodium borohydride, can reduce the pyridazinone ring.

Substitution: : N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can participate in electrophilic or nucleophilic substitution reactions, modifying the phenyl or naphthalene groups.

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium catalysts for coupling reactions.

Oxidation: : Generates various oxidized derivatives, often altering the functional groups on the pyridazinone ring.

Reduction: : Leads to reduced pyridazinone or deoxygenated products.

Substitution: : Produces derivatives with substituted phenyl or naphthalene groups, potentially altering the compound's reactivity and application.

Scientific Research Applications

Synthesis of Complex Molecules: : Used as a building block in the synthesis of more intricate organic compounds.

Catalysis: : Some derivatives function as catalysts in specific organic reactions.

Pharmacological Research: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biochemical Probes: : Utilized in the study of enzyme functions and signaling pathways.

Material Science: : Components in the synthesis of advanced materials with unique optical or electronic properties.

Agriculture: : Potential use in the development of agrochemicals for crop protection.

Mechanism of Action

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide exerts its effects through several mechanisms:

Molecular Targets: : It may target specific enzymes or receptors, altering their activity.

Pathways Involved: : Interferes with biochemical pathways, such as those involved in cell signaling or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural similarities with other sulfonamide derivatives, particularly those with aromatic or heterocyclic substituents. A notable analogue is N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g) (reported in ). Both compounds feature a naphthalene sulfonamide group but differ in their substituents:

- Compound 2g : Incorporates a 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) group, a stable nitroxide radical that confers redox activity and radical-scavenging properties .

Crystallographic and Computational Analysis

Crystallographic studies of sulfonamides often employ SHELX software for refinement. For example, the precise determination of bond lengths and angles in compound 2g’s structure would rely on SHELXL, ensuring accuracy in stereochemical assignments . The pyridazinone ring in the target compound may introduce unique torsional angles, affecting its conformational stability compared to TEMPO-containing analogues.

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide, with the CAS number 921581-14-8, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 405.5 g/mol. Its structure includes a naphthalene sulfonamide moiety, which is known for various biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.5 g/mol |

| CAS Number | 921581-14-8 |

Antibacterial Properties

Research indicates that compounds related to naphthalene sulfonamides exhibit significant antibacterial activity. A study highlighted that modifications in the pyridazine ring can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound demonstrated promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific enzymes involved in tumor growth. Sulfonamides have been studied for their ability to inhibit carbonic anhydrases, which are implicated in various cancers. Research shows that derivatives of pyridazine compounds can exhibit cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for bacterial growth and proliferation.

- Interaction with DNA : Some studies suggest that pyridazine derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antibacterial Study : A recent investigation showed that a series of pyridazine derivatives exhibited varying degrees of antibacterial activity, with some achieving MIC (Minimum Inhibitory Concentration) values as low as 4 µg/mL against certain pathogens .

- Cytotoxicity Assays : In vitro assays demonstrated that related compounds significantly reduced cell viability in cancer cell lines, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the key considerations for synthesizing N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Critical steps include:

- Step 1 : Formation of the pyridazinone ring via condensation of phenylhydrazine derivatives with diketones under acidic conditions .

- Step 2 : Sulfonamide coupling using naphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure proper nucleophilic attack by the ethylamine linker .

- Optimization : Reaction temperatures (60–80°C) and anhydrous solvents (e.g., DMF or dichloromethane) are crucial to minimize side reactions. Thin-layer chromatography (TLC) and NMR should monitor intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyridazinone ring and sulfonamide linkage. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .

- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350–1150 cm) and pyridazinone (C=O at ~1680 cm) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNOS) and fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Enzyme Inhibition Assays : Test against dihydropteroate synthase (DHPS) due to sulfonamide’s known role in folate pathway disruption .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .

- Solubility Studies : Measure logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can contradictory data on reaction yields from different synthetic routes be resolved?

- Method Comparison : Contrast copper-catalyzed click chemistry () with classical nucleophilic substitution (). Click chemistry may offer higher regioselectivity but requires stringent oxygen-free conditions.

- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent polarity) to identify optimal conditions. Use HPLC to quantify side products .

- Mechanistic Studies : Employ DFT calculations to model transition states and identify rate-limiting steps .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

- Molecular Docking : Use AutoDock Vina to simulate binding to DHPS (PDB: 1AJ7). Focus on sulfonamide’s hydrogen bonding with pterin-binding pocket residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energies (MM-PBSA) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC values from enzymatic assays .

Q. How can structure-activity relationships (SAR) be elucidated for this sulfonamide derivative?

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy) at the phenyl or naphthalene rings. Compare bioactivity using dose-response curves .

- Crystallography : Solve X-ray structures of ligand-enzyme complexes to identify critical non-covalent interactions (e.g., π-stacking with His267 in DHPS) .

- Metabolic Profiling : Use LC-MS to track in vitro hepatic metabolism and identify active metabolites .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

- Continuous Flow Systems : Replace batch reactors to improve heat/mass transfer and reduce reaction times (e.g., 30-minute residence time at 100°C) .

- Catalyst Recycling : Immobilize copper catalysts on silica supports for click chemistry steps to enhance sustainability .

Q. What strategies mitigate instability of the pyridazinone ring during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.